Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound with a unique structure that includes a quinoline core substituted with methoxy and chlorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 3-chlorobenzyl chloride with 6,7-dimethoxyquinoline-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(3-chlorophenyl)methoxy]benzoate: Shares a similar chlorophenyl group but differs in the core structure.
6,7-Dimethoxyquinoline derivatives: Compounds with similar quinoline cores but different substituents.
Uniqueness
Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H18ClNO5 |
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Molecular Weight |
387.8 g/mol |
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C20H18ClNO5/c1-24-18-8-14-15(9-19(18)25-2)22-16(20(23)26-3)10-17(14)27-11-12-5-4-6-13(21)7-12/h4-10H,11H2,1-3H3 |
InChI Key |
CEPKOSFUVYBDBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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